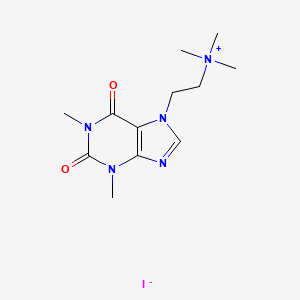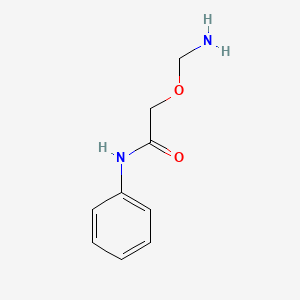
2-(Aminomethoxy)-N-phenylethanimidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethoxy)-N-phenylethanimidic acid: is a chemical compound with the molecular formula C9H11NO2 It is characterized by the presence of an aminomethoxy group attached to an ethanimidic acid backbone, with a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethoxy)-N-phenylethanimidic acid typically involves the following steps:
Formation of the Aminomethoxy Group: This can be achieved by reacting methanol with ammonia under specific conditions to form aminomethanol.
Attachment to the Ethanimidic Acid Backbone: The aminomethoxy group is then attached to an ethanimidic acid backbone through a series of condensation reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a phenyl halide reacts with the intermediate compound formed in the previous step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Processing: Where the reactions are carried out in batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethoxy)-N-phenylethanimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halides or other nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the aminomethoxy group.
Aplicaciones Científicas De Investigación
2-(Aminomethoxy)-N-phenylethanimidic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethoxy)-N-phenylethanimidic acid involves its interaction with specific molecular targets and pathways. The aminomethoxy group can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethoxy)acetic acid: Similar in structure but lacks the phenyl group.
N-Phenylethanimidic acid: Similar but lacks the aminomethoxy group.
Uniqueness
2-(Aminomethoxy)-N-phenylethanimidic acid is unique due to the presence of both the aminomethoxy and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of interactions and applications that are not possible with the similar compounds listed above.
Propiedades
Número CAS |
61813-38-5 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(aminomethoxy)-N-phenylacetamide |
InChI |
InChI=1S/C9H12N2O2/c10-7-13-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |
Clave InChI |
MWACEKXDVMBCTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)COCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


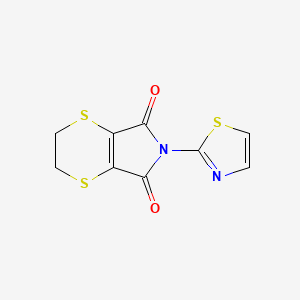
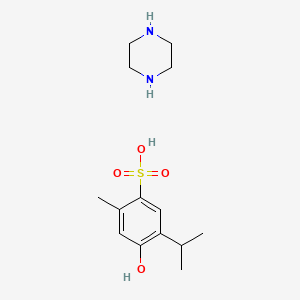
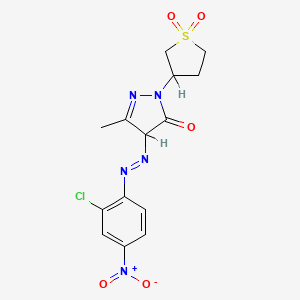
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
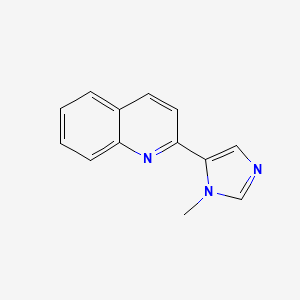
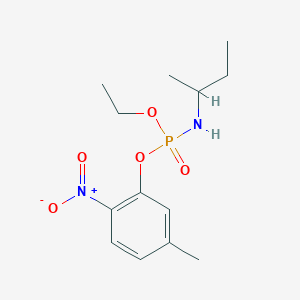
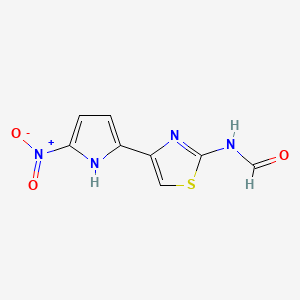
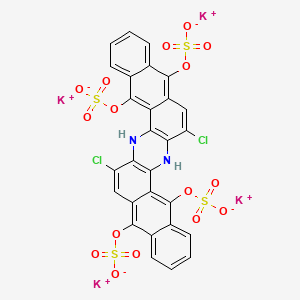
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)
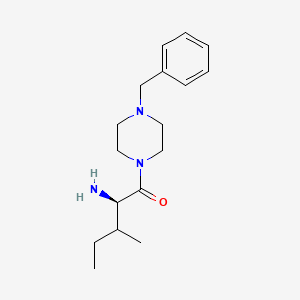
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
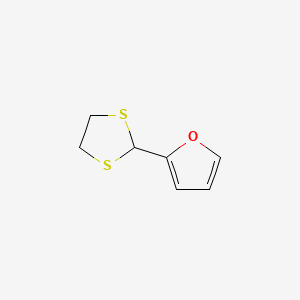
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
